molecular formula C9H10ClFO B6358323 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol CAS No. 1501628-94-9

1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol

Cat. No.: B6358323
CAS No.: 1501628-94-9
M. Wt: 188.62 g/mol
InChI Key: SWMWUVINQHPDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol is a halogenated aromatic alcohol with a substituted benzene ring featuring chloro (Cl), fluoro (F), and methyl (Me) groups at positions 6, 2, and 3, respectively. The ethanol functional group (-CH₂CH₂OH) is attached to the aromatic ring, making it a secondary alcohol.

Properties

IUPAC Name

1-(6-chloro-2-fluoro-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4,6,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMWUVINQHPDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone, using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone, using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Esterification: The ethanol group can react with carboxylic acids to form esters under acidic conditions.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding ketones, alkanes, and esters.

Scientific Research Applications

1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The ethanol group may also play a role in its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

a. 1-(2-Chlorophenyl)ethanol ()
  • Substituents : Single 2-chloro group.
  • Key Differences : The absence of fluorine and methyl groups simplifies the electronic environment. The reduced steric bulk lowers the melting/boiling points compared to the target compound.
  • Reactivity : Less deactivated aromatic ring, making it more reactive toward electrophilic substitution than the target compound.
b. 1-(2-Chloro-3,6-difluorophenyl)ethanone ()
  • Substituents : 2-Cl, 3,6-diF.
  • Functional Group : Ketone (-CO-) instead of alcohol.
  • Key Differences : The ketone group reduces hydrogen-bonding capacity, leading to lower solubility in polar solvents. The additional fluorine atoms increase polarity and metabolic stability.

Functional Group Variations

a. 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone ()
  • Functional Group : Ketone (-CO-).
  • Key Differences :
    • Polarity : The ketone lacks a hydroxyl group, reducing hydrophilicity.
    • Reactivity : Susceptible to nucleophilic additions (e.g., Grignard reactions), unlike the alcohol, which may undergo oxidation or esterification.
  • Applications : More suited as a synthetic intermediate for condensation reactions.
b. (6-Chloro-2-fluoro-3-methylphenyl)methanol ()
  • Functional Group : Primary alcohol (-CH₂OH) directly attached to the ring.
  • Key Differences :
    • Molecular Weight : 160.57 vs. ~187.5 for the target compound.
    • Reactivity : The benzyl alcohol structure is prone to oxidation to aldehydes or carboxylic acids.

Ring System Variations

a. 1-(6-Chloro-2-methyl-4-phenyl-3-quinolyl)ethanone ()
  • Structure: Quinoline core with ethanone and phenyl substituents.

Data Tables

Table 1: Structural and Physical Comparisons

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Solubility (Polar Solvents) Source
1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol C₉H₉ClFO ~187.5 ~250 (estimated) Moderate [Inferred]
1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone C₉H₇ClFO 188.59 ~220 Low
(6-Chloro-2-fluoro-3-methylphenyl)methanol C₈H₇ClFO 160.57 ~200 High
1-(2-Chlorophenyl)ethanol C₈H₉ClO 156.61 215–220 Moderate

Research Findings and Implications

  • Electronic Effects : The 2-fluoro and 6-chloro groups create a strongly electron-deficient aromatic ring, directing electrophilic attacks to the 4-position. The 3-methyl group provides steric hindrance, affecting reaction kinetics .
  • Solubility: The ethanol derivative exhibits higher aqueous solubility than its ketone analog due to hydrogen bonding, critical for bioavailability in drug design .
  • Toxicity : Halogenated alcohols like the target compound may share skin/eye irritation risks (H315-H319), necessitating safe handling protocols .

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